(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623934-92-9
Cat. No.: VC16132242
Molecular Formula: C30H33N3O2S2
Molecular Weight: 531.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623934-92-9 |
|---|---|
| Molecular Formula | C30H33N3O2S2 |
| Molecular Weight | 531.7 g/mol |
| IUPAC Name | (5Z)-3-cyclohexyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C30H33N3O2S2/c1-20(2)19-35-26-15-14-22(16-21(26)3)28-23(18-32(31-28)24-10-6-4-7-11-24)17-27-29(34)33(30(36)37-27)25-12-8-5-9-13-25/h4,6-7,10-11,14-18,20,25H,5,8-9,12-13,19H2,1-3H3/b27-17- |
| Standard InChI Key | DDPPCIFXZOQSLL-PKAZHMFMSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OCC(C)C |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OCC(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate architecture: a thiazolidin-4-one ring substituted at position 3 with a cyclohexyl group and at position 5 with a methylene bridge linked to a 1-phenylpyrazole moiety. The pyrazole ring is further substituted at position 3 with a 4-isobutoxy-3-methylphenyl group . Key features include:
-
Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms, known for conformational rigidity and hydrogen-bonding capacity.
-
Z-configuration: The (5Z) stereodescriptor indicates the spatial arrangement of the methylene group relative to the thioxo group, influencing molecular geometry and intermolecular interactions.
-
Isobutoxy substituent: A branched alkoxy group enhancing lipophilicity and membrane permeability.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 623934-92-9 |
| Molecular Formula | C₃₀H₃₃N₃O₂S₂ |
| Molecular Weight | 531.7 g/mol |
| SMILES (Isomeric) | CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5)OCC(C)C |
| InChIKey | DDPPCIFXZOQSLL-PKAZHMFMSA-N |
Synthesis and Structural Confirmation
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the preparation of thiazolidinone and pyrazole precursors:
-
Thiazolidinone formation: Cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions yields the 4-thiazolidinone scaffold .
-
Pyrazole coupling: A Claisen-Schmidt condensation between the thiazolidinone and a pyrazole aldehyde introduces the methylene bridge .
-
Stereochemical control: Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the (5Z) configuration, confirmed via NMR coupling constants and NOE experiments.
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 3-Cyclohexylthiazolidinone | Core scaffold |
| 4-Isobutoxy-3-methylphenylpyrazole | Electrophilic coupling partner |
| Schiff base adduct | Precursor to methylene bridge |
Biological Activities and Mechanisms
Antimicrobial and Antiviral Profiles
-
HCV NS5B polymerase inhibition: Thiazolidinones with benzofuran substituents show submicromolar activity against hepatitis C virus (HCV), suggesting potential repurposing for antiviral therapy .
-
Anthelmintic activity: Pyrazole-thiazolidinone hybrids paralyze Pheretima posthuma worms at 50 mg/mL, mediated by tubulin binding and microtubule disruption .
Table 3: Biological Targets and Activities of Analogues
| Target | Activity (IC₅₀/EC₅₀) | Mechanism |
|---|---|---|
| EGFR tyrosine kinase | 2.19–4.229 kcal/mol (docking) | Competitive ATP inhibition |
| VEGFR2 | 12.4 µM | Angiogenesis suppression |
| HCV NS5B | 0.87 µM | RNA-dependent RNA polymerase inhibition |
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Lipophilicity: The logP value (calculated: 5.3) suggests high membrane permeability but potential accumulation in adipose tissue.
-
Metabolic stability: Cyclohexyl and isobutoxy groups may slow cytochrome P450-mediated oxidation, extending plasma half-life.
Toxicity Profiles
-
Cytotoxicity selectivity: Preliminary data on analogues indicate a selectivity index (SI) >10 for cancer cells over normal fibroblasts .
-
Hepatotoxicity risk: Thiazolidinones with aryl substituents occasionally elevate liver enzymes, necessitating structural optimization .
Future Directions and Applications
Drug Development Opportunities
-
Oncology: Combination therapies with EGFR inhibitors (e.g., gefitinib) to overcome resistance mutations.
-
Infectious diseases: Repurposing for neglected tropical diseases like helminthiasis and HCV.
Structural Optimization Strategies
-
Bioisosteric replacement: Substituting the thioxo group with carbonyl to reduce metabolic liability.
-
Prodrug design: Esterification of the isobutoxy group to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume